molecular formula C25H16ClNO7 B10878660 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate

2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate

Cat. No.: B10878660
M. Wt: 477.8 g/mol
InChI Key: KPHHZGAHMSLHRB-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a chlorinated nitrophenoxy group, a phenyl ring, an oxoethyl group, and a hydroxynaphthalene carboxylate moiety

Preparation Methods

The synthesis of 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution (SNAr) reaction, where a chlorinated nitrophenoxy compound reacts with a phenyl derivative under basic conditions . The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperature, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxynaphthalene moiety can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4).

    Substitution: The chlorinated phenoxy group can participate in further substitution reactions, such as nucleophilic aromatic substitution (SNAr) with nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: Its structural features may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for developing new pharmaceuticals or therapeutic agents.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, the nitrophenoxy group could participate in hydrogen bonding or electrostatic interactions with active sites, while the hydroxynaphthalene moiety could engage in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar compounds to 2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate include other chlorinated nitrophenoxy derivatives and hydroxynaphthalene carboxylates These compounds may share similar chemical properties but differ in their specific functional groups or molecular structures

Properties

Molecular Formula

C25H16ClNO7

Molecular Weight

477.8 g/mol

IUPAC Name

[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C25H16ClNO7/c26-18-7-10-24(21(13-18)27(31)32)34-19-8-5-15(6-9-19)23(29)14-33-25(30)20-11-16-3-1-2-4-17(16)12-22(20)28/h1-13,28H,14H2

InChI Key

KPHHZGAHMSLHRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)Cl)[N+](=O)[O-])O

Origin of Product

United States

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